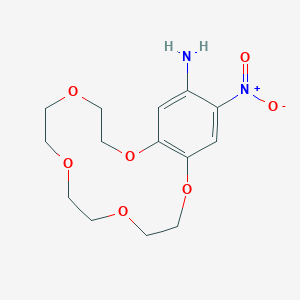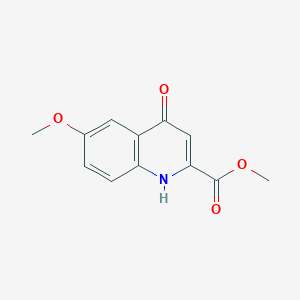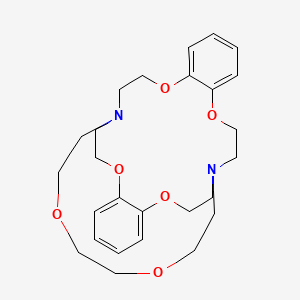![molecular formula C18H14N4O B1609316 6-(4-Methoxyphenyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine CAS No. 216661-72-2](/img/structure/B1609316.png)
6-(4-Methoxyphenyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine
Overview
Description
6-(4-Methoxyphenyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound has been widely studied for its potential applications in medicinal chemistry, particularly in the development of novel drugs.
Scientific Research Applications
Synthesis and Anticancer Activity
Pyrazolo[1,5-a]pyrimidine derivatives, including 6-(4-Methoxyphenyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine, have been synthesized through various methods and tested for their potential in treating cancer. A study by Nassar et al. (2016) described the synthesis of such compounds, indicating their promising antiproliferative activities (Nassar et al., 2016). Additionally, Hassan et al. (2014) synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, also showing cytotoxic activity against cancer cells (Hassan et al., 2014).
Anti-Inflammatory Applications
Kaping et al. (2016) researched a novel synthesis method for pyrazolo[1,5-a]pyrimidine derivatives, finding that these compounds exhibit anti-inflammatory activities (Kaping et al., 2016).
Organometallic Chemistry and Biological Applications
Varma et al. (2020) studied organometallic Re(I) complexes with pyrazolo[1,5-a]pyrimidine ligands, including 7-(4-methoxyphenyl)-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine. These complexes exhibited potent cytotoxic nature against HCT116 cells and showed better antimicrobial activity compared to pyrazolo pyrimidine ligands (Varma et al., 2020).
Kinase Inhibition for Therapeutic Applications
Fraley et al. (2002) synthesized and evaluated 3,6-disubstituted pyrazolo[1,5-a]pyrimidines as inhibitors of KDR kinase, a protein implicated in several diseases. They optimized the potency against isolated KDR with specific substituents, suggesting its potential therapeutic applications (Fraley et al., 2002).
Structural Studies for Medicinal Chemistry
Wang et al. (2017) provided X-ray powder diffraction data for a derivative of pyrazolo[3,4-c]pyridine, an intermediate in synthesizing apixaban, an anticoagulant. This detailed structural information is crucial for the development of medicinal chemistry (Wang et al., 2017).
properties
IUPAC Name |
6-(4-methoxyphenyl)-3-pyridin-3-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-23-16-6-4-13(5-7-16)15-10-20-18-17(11-21-22(18)12-15)14-3-2-8-19-9-14/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAIZNUXWMQAGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CN=CC=C4)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416188 | |
| Record name | 6-(4-Methoxy-phenyl)-3-pyridin-3-yl-pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxyphenyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine | |
CAS RN |
216661-72-2 | |
| Record name | 6-(4-Methoxy-phenyl)-3-pyridin-3-yl-pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B1609245.png)



![2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide](/img/structure/B1609249.png)
